2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride
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Overview
Description
2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H16ClNS It is a derivative of pyrrolidine, featuring a methylthio group attached to a phenyl ring, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride typically involves the reaction of 2-(methylthio)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted into its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group or to modify the pyrrolidine ring.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-methylated or modified pyrrolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Methylthio)phenyl)pyrrolidine
- 2-(2-(Methylthio)phenyl)pyrrolidine sulfoxide
- 2-(2-(Methylthio)phenyl)pyrrolidine sulfone
Uniqueness
2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications.
Biological Activity
2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H16ClNS and a molecular weight of approximately 233.77 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C11H16ClNS
- Molecular Weight : 233.77 g/mol
- CAS Number : 1998215-83-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Recent studies suggest that compounds with similar structures exhibit dual inhibition mechanisms, particularly in mitochondrial pathways. For instance, derivatives of pyrrolidine have been shown to inhibit the mitochondrial permeability transition pore (mPTP), which is critical in regulating cell death and survival under stress conditions .
Table 1: Mechanistic Insights from Related Compounds
Biological Activity
Research indicates that this compound may exhibit significant biological activities, including:
- Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives can protect neuronal cells from apoptosis induced by various stressors.
- Antiviral Activity : While specific data on this compound is limited, related pyrrolidine derivatives have shown promise as antiviral agents against various pathogens .
Case Studies and Research Findings
-
Study on Mitochondrial Protection :
A study published in the Journal of Pharmacology and Experimental Therapeutics highlighted the protective effects of pyrrolidine derivatives against myocardial ischemia-reperfusion injury. The study found that these compounds could significantly reduce infarct size by inhibiting mPTP opening, suggesting potential therapeutic applications for cardiac protection . -
Antiviral Investigations :
Research on N-heterocycles has indicated that similar compounds may possess antiviral properties. For example, certain derivatives have been effective against HIV and other viral infections, indicating a potential pathway for further exploration with this compound . -
Neuroprotection Studies :
Investigations into the neuroprotective properties of pyrrolidine derivatives have shown promising results in preventing neuronal cell death under oxidative stress conditions. These findings suggest that this compound could be explored for neuroprotective applications in neurodegenerative diseases.
Properties
IUPAC Name |
2-(2-methylsulfanylphenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS.ClH/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10;/h2-3,5,7,10,12H,4,6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADRPOCZVUWDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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